(Chloromethyl)dimethylvinylsilane: A Technical Overview of its Chemical Properties and Structure
(Chloromethyl)dimethylvinylsilane: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)dimethylvinylsilane, with the CAS Registry Number 16709-86-7, is a versatile organosilane compound. Its bifunctional nature, featuring both a reactive chloromethyl group and a polymerizable vinyl group, makes it a valuable intermediate in a variety of chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, structure, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (Chloromethyl)dimethylvinylsilane is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of (Chloromethyl)dimethylvinylsilane
| Property | Value | Reference |
| CAS Number | 16709-86-7 | [1][2][3] |
| Molecular Formula | C5H11ClSi | [1][2][3] |
| Molecular Weight | 134.68 g/mol | [1][2] |
| IUPAC Name | (Chloromethyl)(ethenyl)dimethylsilane | [2][3] |
| Synonyms | Vinyl(chloromethyl)dimethylsilane, (Chloromethyl)ethenyldimethylsilane | [1][2] |
| Appearance | Clear, colorless to yellow liquid | [2] |
| Boiling Point | 121-122 °C | |
| Density | 0.908 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.440 | [1] |
Molecular Structure
The structure of (Chloromethyl)dimethylvinylsilane features a central silicon atom bonded to two methyl groups, a vinyl group, and a chloromethyl group. The structural formula and identifiers are provided in Table 2.
Table 2: Structural Information for (Chloromethyl)dimethylvinylsilane
| Identifier | Value | Reference |
| SMILES | C--INVALID-LINK--(CCl)C=C | [2][3] |
| InChI | 1S/C5H11ClSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 | |
| InChIKey | SZZZMXFBEKWPBU-UHFFFAOYSA-N | [2][3] |
A 2D representation of the molecular structure is provided in the diagram below.
Caption: 2D Structure of (Chloromethyl)dimethylvinylsilane.
Experimental Protocols
General Synthetic Approach (Hypothetical)
A potential method for the synthesis of (Chloromethyl)dimethylvinylsilane could involve the reaction of a suitable Grignard reagent with a dichlorosilane precursor. For instance, the reaction of vinylmagnesium bromide with chloro(chloromethyl)dimethylsilane could yield the desired product.
It is crucial to note that this is a hypothetical pathway and requires experimental validation. Researchers should consult relevant literature on Grignard reactions involving chlorosilanes and conduct thorough safety assessments before attempting any synthesis.
A generalized workflow for such a synthesis is depicted below.
Caption: Hypothetical workflow for the synthesis of (Chloromethyl)dimethylvinylsilane.
Spectroscopic Data
Authenticated and publicly available NMR, IR, and mass spectra for (Chloromethyl)dimethylvinylsilane (CAS 16709-86-7) are scarce. Researchers requiring detailed spectroscopic data are advised to acquire it experimentally upon synthesis or purification of the compound.
Reactivity and Applications
(Chloromethyl)dimethylvinylsilane is a valuable bifunctional molecule for organic synthesis.
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Chloromethyl Group Reactivity: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of the dimethylvinylsilylmethyl moiety onto a variety of substrates. For example, it can react with alcohols to form silyl ethers or with Grignard reagents to form new carbon-carbon bonds.
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Vinyl Group Reactivity: The vinyl group can undergo polymerization and hydrosilylation reactions. This functionality allows for its incorporation into polymers and for further functionalization of the silicon center.
Due to these reactive sites, (Chloromethyl)dimethylvinylsilane serves as a useful building block for the synthesis of more complex organosilanes and silicon-containing polymers.[4]
Safety Information
(Chloromethyl)dimethylvinylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(Chloromethyl)dimethylvinylsilane is a valuable organosilane intermediate with a unique combination of reactive functional groups. While detailed experimental protocols and spectroscopic data are not widely published, its known chemical properties and the reactivity of its functional groups suggest a broad range of potential applications in organic synthesis and materials science. Further research into the synthesis and reactions of this compound is warranted to fully explore its synthetic utility.
